N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine is an organic compound with the molecular formula C12H28N2. It is a derivative of butane-1,4-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine can be synthesized through the alkylation of butane-1,4-diamine with ethyl halides. The reaction typically involves the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the amine groups, followed by the addition of ethyl halides to form the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to butane-1,4-diamine.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a strong base can facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of N1,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine.
Reduction: Butane-1,4-diamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine involves its interaction with various molecular targets. The ethyl groups on the nitrogen atoms can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~1~,N~4~,N~4~-Tetramethylbutane-1,4-diamine: Similar structure but with methyl groups instead of ethyl groups.
N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine: Similar structure but with different alkyl groups.
Uniqueness
This compound is unique due to the presence of ethyl groups, which can influence its chemical reactivity and interactions compared to other similar compounds. The ethyl groups provide a balance between hydrophobicity and steric hindrance, making it suitable for specific applications in research and industry.
Properties
CAS No. |
69704-44-5 |
---|---|
Molecular Formula |
C12H28N2 |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
N,N,N',N'-tetraethylbutane-1,4-diamine |
InChI |
InChI=1S/C12H28N2/c1-5-13(6-2)11-9-10-12-14(7-3)8-4/h5-12H2,1-4H3 |
InChI Key |
YXVIGUHBJDFXKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.